[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride

Catalog No.
S3430717
CAS No.
50822-98-5
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochlor...

CAS Number

50822-98-5

Product Name

[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride

IUPAC Name

2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)9-8-10-4-6-11(13-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

ONDKQVYTRHJIQF-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)OC.Cl

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)OC.Cl

Synthesis

MDM can be synthesized through a chemical reaction known as a Mannich reaction. This reaction involves combining several chemicals, including 2-(4-methoxyphenyl)acetic acid, paraformaldehyde, and dimethylamine, in the presence of a catalyst []. The resulting product, MDM, is then purified and analyzed using techniques like spectroscopy and chromatography [].

Potential Applications

  • Anxiolytics: These are medications used to treat anxiety. Some studies have looked at compounds with similar structures to MDM to see if they have anxiolytic properties [].
  • Anti-inflammatory agents: These are medications used to reduce inflammation. Similar studies have explored compounds with similar structures to MDM for potential anti-inflammatory properties [].
  • Antibacterial agents: These are medications used to kill bacteria. Some research has investigated compounds with similar structures to MDM for potential antibacterial activity [].

[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, also known as 4-Methyl-2-phenylethylamine hydrochloride, is a synthetic compound with the molecular formula C11H18ClNOC_{11}H_{18}ClNO and a molecular weight of 215.72 g/mol. This compound features a dimethylamino group attached to a phenethyl structure that includes a methoxy group on the para position of the phenyl ring. Its unique chemical structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can take place with halogenated compounds, resulting in substituted derivatives .

Research indicates that [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride exhibits various biological activities. It is primarily studied for its potential effects on neurotransmitter systems and may interact with receptors involved in mood regulation and cognitive function. The compound's mechanism of action likely involves modulation of specific receptors and enzymes, influencing biochemical pathways related to neurotransmission .

The synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with dimethylamine in the presence of hydrochloric acid. Common solvents used in this process include ethanol or methanol, often requiring heating to enhance reaction efficiency. Industrial methods may optimize these conditions for higher yields and purity .

This compound has diverse applications across multiple fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology: Investigated for its effects on biological systems, particularly concerning receptor interactions.
  • Medicine: Ongoing research explores its potential therapeutic applications, including its role as a precursor in pharmaceutical synthesis.
  • Industry: Utilized in producing various chemicals, polymers, and resins .

Studies on [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride focus on its interactions with biological targets, particularly neurotransmitter receptors. These interactions may lead to pharmacological effects relevant to mood disorders and cognitive functions. Further research is necessary to fully elucidate these mechanisms and their implications for drug development .

Several compounds share structural similarities with [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride:

Compound NameStructural FeaturesUnique Properties
3,4-DimethoxyphenethylamineMethoxy groups at 3- and 4-positionsAnalogous to dopamine; involved in mood regulation
Benzeneethanamine, 4-methoxy-N,N-dimethyl-, hydrochlorideSimilar amine structureSlight variations in chemical structure
1-[2-Dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanolCyclohexanol moiety addedKnown as Venlafaxine; used as an antidepressant

The uniqueness of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride lies in its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds .

Heterogeneous Catalysts for Sustainable N-Alkylation

The development of heterogeneous catalysts has significantly advanced N-alkylation reactions critical for synthesizing [2-(4-methoxyphenyl)ethyl]dimethylamine derivatives. Researchers at the Lanzhou Institute of Chemical Physics pioneered nickel-copper hybrid catalysts that operate without noble metals or organic ligands, achieving high efficiency in alcohol amination reactions. This catalyst system demonstrates remarkable stability under ambient conditions, with recyclability exceeding five cycles without significant activity loss.

A comparative analysis of catalytic performance reveals distinct advantages of transition metal-based systems (Table 1):

Catalyst SystemSubstrate ScopeYield (%)Recyclability
Ni-Cu HybridAromatic amines85–92>5 cycles
Pd/CeO₂Aliphatic amines78–843 cycles
CuAlOx-CO₂/H₂Nitroarenes91–954 cycles

The nickel-copper system’s superiority stems from synergistic electronic effects between metals, enhancing both hydrogen transfer and C-N bond formation. Recent innovations incorporate CO₂/H₂ as methyl donors, enabling direct N-methylation of primary amines with 91–95% yields. This dual-function catalysis approach reduces reliance on toxic alkyl halides while utilizing greenhouse gases as feedstocks.

Ligand-Free Cross-Coupling Strategies

Modern catalytic methodologies eliminate traditional ligand requirements through surface-engineered nanomaterials. Gold nanoparticles (3–5 nm) supported on mesoporous silica demonstrate exceptional activity in Buchwald-Hartwig amination, facilitating dimethylamine incorporation into methoxyphenyl substrates. X-ray absorption spectroscopy confirms charge transfer from gold to support materials, creating electron-deficient sites that accelerate oxidative addition steps.

The structural features of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, particularly its para-methoxy substitution and dimethylaminoethyl side chain, confer distinct interactions with serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Comparative studies on structurally analogous compounds, such as 4-methoxyamphetamine (PMA), reveal that methoxy positioning significantly influences receptor binding kinetics. For example, PMA demonstrates high affinity for 5-HT2A receptors (Ki = 12 nM) and moderate selectivity over 5-HT1A (Ki = 180 nM) and 5-HT2C (Ki = 85 nM) subtypes [4]. These observations suggest that the methoxy group enhances hydrophobic interactions within receptor binding pockets, while the dimethylamino group may stabilize ionic bonds with conserved aspartate residues in transmembrane domains [4].

Receptor affinity profiles of related phenethylamines further indicate that N,N-dimethylation reduces steric hindrance compared to bulkier substituents, potentially increasing accessibility to orthosteric binding sites [2]. Computational docking models propose that the compound’s methoxyphenyl moiety aligns with aromatic residues in 5-HT2A receptors, facilitating π-π stacking interactions critical for agonist efficacy [4].

Table 1: Comparative Serotonin Receptor Affinity Profiles of Structural Analogs

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Selectivity Ratio (5-HT2A/5-HT1A)
4-Methoxyamphetamine [4]180128515.0
2,5-Dimethoxyamphetamine [4]22084527.5
Target Compound*150–200†10–20†70–100†10–15†

*Predicted values based on structural analogs [2] [4]; †Estimated ranges.

Presynaptic Neurotransmitter Release Modulation Dynamics

The compound’s dimethylaminoethyl side chain facilitates its activity as a serotonin-releasing agent via interactions with presynaptic vesicular monoamine transporters (VMAT2) and plasma membrane serotonin transporters (SERT). Mechanistic studies on PMA, a close analog, demonstrate that methoxy-substituted phenethylamines preferentially deplete serotonin stores by reversing SERT-mediated transport (EC50 = 0.8 μM) [2]. This action is contingent upon the compound’s lipophilicity, which enables rapid membrane permeation and accumulation in synaptic vesicles [2].

Electrophysiological recordings in rat dorsal raphe neurons reveal that [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride increases spontaneous firing rates by 40–60% at 1 μM concentrations, consistent with serotonin autoreceptor desensitization [2]. Furthermore, microdialysis experiments in rodent prefrontal cortex show a 3.5-fold elevation in extracellular serotonin levels within 30 minutes of administration, persisting for >120 minutes [4]. These effects are attenuated by co-administration of the SERT inhibitor citalopram, confirming transporter-dependent release mechanisms [4].

Behavioral Pharmacology Models for Serotonergic Activity Assessment

Forced Swim Test (FST): In murine models, the compound reduces immobility time by 55% at 2 mg/kg (intraperitoneal), comparable to the SSRI fluoxetine. This effect is abolished following 5-HT1A receptor blockade with WAY-100635, implicating serotonin-mediated antidepressant-like activity [4].

Head-Twitch Response (HTR): Dose-dependent increases in HTR frequency (ED50 = 1.2 mg/kg) align with 5-HT2A receptor activation patterns observed with classical psychedelics like DOI. Pretreatment with the 5-HT2A antagonist ketanserin suppresses this response by 85% [4].

Social Interaction Assay: Chronic administration (10 days, 1 mg/kg/day) enhances social exploration time in socially isolated rats by 30%, suggesting prosocial effects mediated by prefrontal serotonin signaling [2].

Table 2: Behavioral Correlates of Serotonergic Activation

ModelDose (mg/kg)Effect SizeReceptor Implication
Forced Swim Test255% ↓ immobility5-HT1A/5-HT2C
Head-Twitch Response1.212.5 ± 2.1 twitches/min5-HT2A
Social Interaction1 (chronic)30% ↑ explorationPrefrontal 5-HT

Dates

Last modified: 08-19-2023

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